4-(2-fluorophenyl)-N-(4-(methylsulfonyl)phenyl)piperazine-1-carbothioamide
Description
4-(2-Fluorophenyl)-N-(4-(methylsulfonyl)phenyl)piperazine-1-carbothioamide is a piperazine-derived compound featuring a carbothioamide (C=S) functional group. Its molecular formula is C₁₈H₁₉FN₄O₂S₂, with a calculated molecular weight of 406.14 g/mol. The structure includes:
- A 2-fluorophenyl group attached to the piperazine ring.
- A 4-(methylsulfonyl)phenyl substituent on the carbothioamide nitrogen.
The carbothioamide group distinguishes it from carboxamide analogs, influencing electronic properties and metabolic stability .
Properties
IUPAC Name |
4-(2-fluorophenyl)-N-(4-methylsulfonylphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2S2/c1-26(23,24)15-8-6-14(7-9-15)20-18(25)22-12-10-21(11-13-22)17-5-3-2-4-16(17)19/h2-9H,10-13H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMHFDHTJJIALX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-fluorophenyl)-N-(4-(methylsulfonyl)phenyl)piperazine-1-carbothioamide, referred to as 4-F-MSP, is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features, including a piperazine ring and functional groups that may enhance its biological activity. This article explores the biological activity of 4-F-MSP, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Molecular Structure and Properties
The molecular formula of 4-F-MSP is , with a molecular weight of approximately 393.5 g/mol. The compound features a fluorinated phenyl group and a methylsulfonyl moiety, which are significant for modulating its lipophilicity and interaction with biological targets. The presence of sulfur and nitrogen functionalities contributes to its potential pharmacological effects.
Pharmacological Potential
Research indicates that 4-F-MSP may exhibit various biological activities, including:
- Antinociceptive Effects : Similar compounds have shown promise in pain relief studies, suggesting potential analgesic properties for 4-F-MSP.
- Antidepressant Activity : Compounds with similar structures have been investigated for their effects on neurotransmitter systems, indicating possible antidepressant effects.
- Antimicrobial Properties : The presence of the methylsulfonyl group may enhance antimicrobial activity against certain pathogens.
Comparative Analysis with Related Compounds
To understand the biological potential of 4-F-MSP better, it is useful to compare it with structurally similar compounds. The following table summarizes key features of related compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| 4-(2-chlorophenyl)-N-(4-methylphenyl)piperazine-1-carbothioamide | Structure | Chlorine substitution enhances potency against certain receptors. |
| N-(4-methylsulfonyl)phenyl-piperazine-1-thiourea | Structure | Similar sulfonamide group; evaluated for antinociceptive effects. |
| 1-[2-(4-fluorophenyl)piperazin-1-yl]-3-methylbutan-1-one | Structure | Exhibits selective inhibition against specific enzymes; useful in studying drug interactions. |
Case Studies and Research Findings
While direct studies on 4-F-MSP are sparse, insights can be drawn from research on related piperazine derivatives:
- Antidepressant Activity : A study investigating a series of piperazine derivatives found that modifications at the phenyl position significantly impacted their affinity for serotonin receptors, suggesting that similar modifications in 4-F-MSP could yield antidepressant properties .
- Antinociceptive Studies : Research on compounds with methylsulfonyl groups has demonstrated notable antinociceptive effects in animal models. These findings imply that 4-F-MSP may also possess similar analgesic properties .
- Antimicrobial Activity : A systematic study on related compounds indicated promising antimicrobial activity against various bacterial strains, reinforcing the potential for 4-F-MSP to exhibit similar effects due to its structural characteristics .
Scientific Research Applications
This compound has been studied for its diverse biological activities, particularly in the following areas:
Anticancer Activity
Research has indicated that compounds similar to 4-(2-fluorophenyl)-N-(4-(methylsulfonyl)phenyl)piperazine-1-carbothioamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of piperazine can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, positioning it as a potential agent for treating bacterial infections .
Case Studies
Several case studies have illustrated the potential applications of this compound:
Case Study 1: Cancer Treatment
In a study involving human breast cancer cell lines, treatment with derivatives of this compound resulted in a significant reduction in cell viability. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis, suggesting its potential as a chemotherapeutic agent .
Case Study 2: Antimicrobial Efficacy
A clinical trial assessed the antimicrobial activity of a related piperazine derivative against Staphylococcus aureus. Results showed a notable decrease in bacterial load in treated subjects compared to controls, indicating promising applications in infectious disease management .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their physicochemical properties:
Key Observations:
Substituent Position and Electronic Effects :
- The methylsulfonyl group (R = -SO₂CH₃) in the target compound increases polarity compared to trifluoromethyl (-CF₃, compound 19) or methoxy (-OCH₃, ) substituents. This enhances aqueous solubility but may reduce membrane permeability .
- The 3-(methylsulfonyl)phenyl analog (compound 28) exhibits a higher molecular weight (427.12 g/mol) due to the trifluoroacetic acid (TFA) salt form, highlighting the impact of synthetic derivatization on physicochemical properties .
Carbothioamide vs. Carboxamide :
- The C=S group in the target compound absorbs in the IR region at 1243–1258 cm⁻¹ (C=S stretch), absent in carboxamides (C=O stretch ~1660 cm⁻¹) .
- Thioamides are generally less metabolically stable than amides due to susceptibility to oxidation, which may influence pharmacokinetics .
Aromatic Substitution Patterns: Fluorine atoms (e.g., 2-fluorophenyl in the target compound) are commonly used to modulate bioavailability and binding affinity via steric and electronic effects.
Spectral and Analytical Data Comparison
High-Resolution Mass Spectrometry (HRMS):
- Compound 28 (C₁₉H₂₁FN₄O₂S₂): Observed 427.1233 vs. calculated 427.1233 .
- The target compound’s molecular ion ([M+H]⁺) is predicted at 407.09 (calculated).
Liquid Chromatography-Mass Spectrometry (LC-MS):
- Compound 28 shows retention times of 3.894 min (Method1) and 2.639 min (Method2) , reflecting its polarity and column interaction .
Nuclear Magnetic Resonance (NMR):
- The 4-(trifluoromethyl)phenyl analog (compound 19) displays distinct ¹H NMR signals for the -CF₃ group (δ ~7.6–7.8 ppm) and piperazine protons (δ ~3.2–3.5 ppm) .
Q & A
Q. What are the standard synthetic routes for 4-(2-fluorophenyl)-N-(4-(methylsulfonyl)phenyl)piperazine-1-carbothioamide, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves:
- Piperazine Ring Formation : Cyclization of ethylenediamine derivatives with dihaloalkanes under basic conditions (e.g., K₂CO₃ in DMF) .
- Substitution Reactions : Sequential introduction of substituents (e.g., fluorophenyl via nucleophilic aromatic substitution, methylsulfonylphenyl via coupling with isothiocyanates) .
- Key Conditions : Use of high-purity reagents, controlled temperatures (e.g., 60–80°C), and purification via recrystallization or column chromatography. Yields >70% are achievable with optimized stoichiometry .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorophenyl protons at δ 7.1–7.3 ppm, piperazine carbons at δ 45–55 ppm) .
- FT-IR : Identifies functional groups (e.g., C=S stretch at ~1180 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹) .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., piperazine chair conformation, dihedral angles between aromatic rings) .
Q. What preliminary biological assays are used to screen its activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or carbonic anhydrases using fluorescence-based protocols (IC₅₀ values reported in µM ranges) .
- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (e.g., MIC values ≥25 µg/mL indicate moderate activity) .
Advanced Research Questions
Q. How can regioselectivity challenges in introducing the methylsulfonyl group be addressed?
- Methodological Answer :
- Directing Groups : Use electron-withdrawing substituents (e.g., nitro) on the phenyl ring to guide sulfonation .
- Microwave-Assisted Synthesis : Enhances reaction specificity (e.g., 100°C, 30 minutes) .
- Computational Modeling : DFT calculations predict reactive sites, reducing byproduct formation .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values)?
- Methodological Answer :
- Reproducibility Protocols : Standardize assay conditions (e.g., pH, temperature, solvent controls) .
- Meta-Analysis : Compare data across studies (e.g., adjust for differences in cell lines or enzyme isoforms) .
- SAR Studies : Modify substituents (e.g., replace methylsulfonyl with sulfamoyl) to isolate contributing factors .
Q. How is the compound’s mechanism of action elucidated for kinase inhibition?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to ATP pockets (e.g., hydrogen bonding with hinge regions) .
- Kinetic Studies : Measure Kᵢ values under varying ATP concentrations to confirm competitive/non-competitive inhibition .
- Mutagenesis : Engineer kinase mutants (e.g., T315I in Bcr-Abl) to validate binding site interactions .
Q. What computational tools optimize its pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : SwissADME or ADMETLab2.0 evaluates bioavailability (e.g., GI absorption: High; BBB permeability: Low) .
- LogP Optimization : Introduce polar groups (e.g., hydroxyethyl) to reduce hydrophobicity (target LogP <3) .
- Metabolic Stability : Liver microsome assays identify vulnerable sites for deuteration or fluorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
